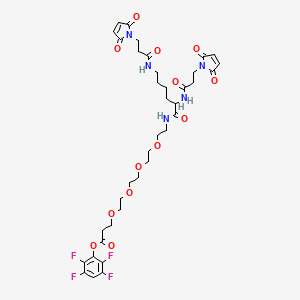
Bis-Mal-Lysine-PEG4-TFPester
Overview
Description
Bis-MAL-Lysine-PEG4-TFP ester, also known as Bis-Mal-Lysine-PEG4-TFPester, is a versatile compound with a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 . It contains two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight dPEG® spacer arm, and a 2,3,5,6-tetrafluorophenyl (TFP) ester . Each maleimide group reacts with a sulfhydryl group, and the TFP ester reacts with a free amine .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight dPEG® spacer arm, and a 2,3,5,6-tetrafluorophenyl (TFP) ester . The compound has a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 . It’s a solid or viscous liquid at room temperature .
Scientific Research Applications
Cross-linking in Hemoglobin
Bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker related to Bis-Mal-Lysine-PEG4-TFPester, has been used to introduce intra-tetrameric cross-links into oxy-HbA (oxyhemoglobin A), impacting its oxygen affinity and cooperativity. This cross-linking strategy, which targets sulfhydryl groups, shows potential for stabilizing new low oxygen affinity hemoglobins created through recombinant DNA technology for therapeutic applications (Manjula et al., 2000).
Conjugation with Bioactive Molecules
A study on salmon calcitonin highlighted the use of a poly(ethylene glycol) modified lipid containing a chemically active linker (ε-maleimido lysine, related to this compound) for conjugation, resulting in altered biophysical properties and activity of the conjugate. This demonstrates the application of such linkers in modifying the activity of bioactive molecules (Cheng & Lim, 2010).
Antibody-Drug Hybrid Conjugates
In antibody-drug hybrid conjugates, a trifunctional poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide linker (related to this compound) was employed to simultaneously allow biotin tagging and cell-surface targeting. This demonstrates the potential of such linkers in the construction of antibody-drug conjugates, especially for targeted cancer therapies (Thomas et al., 2008).
Peptide Synthesis and Drug Delivery
A bis(2-sulfanylethyl)amino PEG-based resin, related in function to this compound, facilitated the synthesis of large peptide segments and the total synthesis of a functional SUMO-1 peptide conjugate. This highlights the utility of such linkers in peptide synthesis and potential drug delivery applications (Boll et al., 2014).
DNA Aptamer Modification for Tumor Targeting
In a study involving the modification of a DNA aptamer, a poly(ethylene glycol) (PEG) based on metal coordination was developed. This kind of modification, similar in concept to the use of this compound, enhanced the accumulation of the aptamer in tumor tissue, suggesting its potential in tumor targeting and therapy (Takafuji et al., 2011).
Mechanism of Action
Target of Action
Bis-Mal-Lysine-PEG4-TFPester primarily targets sulfhydryl groups (thiols) on proteins and peptides. These thiol groups are often found in cysteine residues, which play crucial roles in protein structure and function .
Mode of Action
The compound contains two maleimide groups, each capable of reacting with a sulfhydryl group. This reaction forms a stable thioether bond, effectively crosslinking the targeted proteins or peptides. Additionally, the TFP ester reacts with free amines, typically found in lysine residues, facilitating further conjugation .
Biochemical Pathways
By crosslinking proteins, this compound can alter various biochemical pathways. For instance, it can stabilize protein complexes, inhibit protein-protein interactions, or modify enzyme activities. These changes can have downstream effects on cellular signaling, metabolism, and structural integrity .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG4 spacer, which enhances solubility and reduces immunogenicity. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are designed to optimize bioavailability and stability in biological systems .
Result of Action
At the molecular level, the crosslinking action of this compound can lead to the stabilization of protein structures or the inhibition of specific protein functions. At the cellular level, these molecular changes can affect cell signaling pathways, potentially leading to altered cellular responses such as apoptosis, proliferation, or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of reducing agents can influence the efficacy and stability of this compound. For example, acidic or basic conditions can affect the reactivity of the maleimide groups, while reducing agents can interfere with the formation of thioether bonds .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098370 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173083-46-8 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


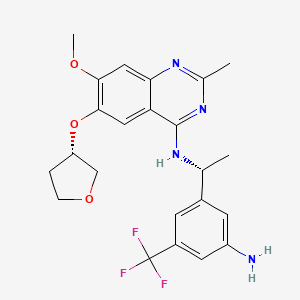

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
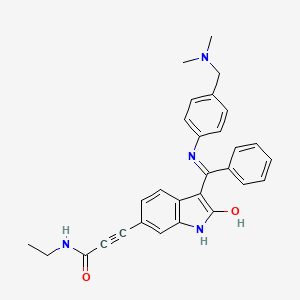
![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
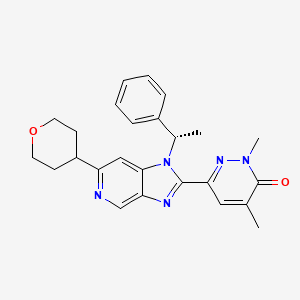
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
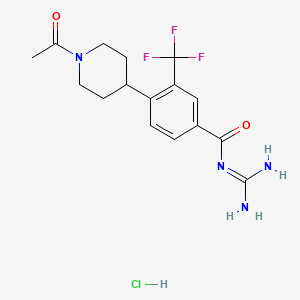
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)
